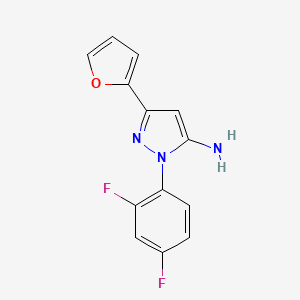

1-(2,4-difluorophenyl)-3-(furan-2-yl)-1H-pyrazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

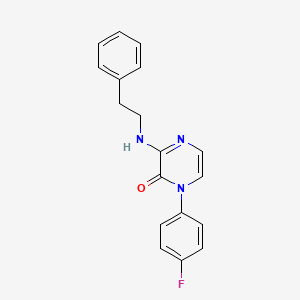

The compound “1-(2,4-difluorophenyl)-3-(furan-2-yl)-1H-pyrazol-5-amine” is a complex organic molecule that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The pyrazole ring is substituted with a 2,4-difluorophenyl group, a furan-2-yl group, and an amine group.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms . The pyrazole ring is substituted at the 1-position with a 2,4-difluorophenyl group, at the 3-position with a furan-2-yl group, and at the 5-position with an amine group .Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction . The specific reactions that this compound would undergo would depend on the reaction conditions and the other compounds present.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the difluorophenyl group could increase its lipophilicity, while the presence of the amine group could allow it to form hydrogen bonds .Scientific Research Applications

Microwave Assisted Synthesis and Biological Evaluation

A novel series of pyrazoline derivatives, including those related to the compound of interest, have been synthesized using both conventional and microwave irradiation methods. These compounds have been evaluated for their anti-inflammatory and antibacterial activities. The microwave method offered advantages such as higher yields, environmental friendliness, and shorter reaction times. Some of the synthesized compounds exhibited potent antibacterial activity and promising anti-inflammatory effects, suggesting their potential as molecular templates for further development in these areas (Ravula et al., 2016).

Photochemical Synthesis of Perfluoroaryl-oxadiazoles

Research into the photochemical synthesis of 3-amino- and 3-(N-substituted amino)-5-pentafluorophenyl-1,2,4-oxadiazoles has been reported. This methodology involves the irradiation of furazan derivatives in the presence of ammonia or primary/secondary aliphatic amines, leading to the formation of oxadiazoles. This study highlights the compound's role in synthesizing fluorinated heterocyclic structures, which could be valuable in developing new materials and pharmaceuticals (Buscemi et al., 2001).

Synthesis of N-(5-allyl-7,7-difluoro)-indazolyl-carboxymides

A fluorinated heterocyclic scaffold, closely related to the compound of interest, was synthesized and explored for its potential applications. The synthesis involved Michael addition and Mannich reaction, followed by Dieckmann condensation. This efficient route facilitated the creation of a compound library, indicating the versatility of the compound in generating a wide array of functionalized heterocycles (Revanna et al., 2013).

Anticancer and Antiangiogenic Effects

A series of thioxothiazolidin-4-one derivatives, incorporating furan-2-yl and pyrazole moieties, were synthesized and evaluated for their anticancer and antiangiogenic effects against transplantable mouse tumors. These compounds significantly reduced tumor volume, cell number, and exhibited strong antiangiogenic effects, suggesting their potential as candidates for anticancer therapy (Chandrappa et al., 2010).

properties

IUPAC Name |

2-(2,4-difluorophenyl)-5-(furan-2-yl)pyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F2N3O/c14-8-3-4-11(9(15)6-8)18-13(16)7-10(17-18)12-2-1-5-19-12/h1-7H,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOCDVDAIBKORIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NN(C(=C2)N)C3=C(C=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4-difluorophenyl)-3-(furan-2-yl)-1H-pyrazol-5-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Methylphenyl)-1-phenacyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)

![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2679373.png)

![11-([1,1'-Biphenyl]-3-yl)-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B2679374.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B2679377.png)

![Ethyl 7-methoxy-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2679381.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2,4-dimethoxypyrimidin-5-yl)urea](/img/structure/B2679388.png)

![N-[Bis(2,2,2-trifluoroethoxy)phosphoryl]-1-(4-bromophenyl)methanamine](/img/structure/B2679392.png)